Sodium 4-chloro-1-hydroxybutane-1-sulfonate
CAS No.: 54322-20-2
Cat. No.: VC2805239
Molecular Formula: C4H9ClNaO4S
Molecular Weight: 211.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54322-20-2 |
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Molecular Formula | C4H9ClNaO4S |
Molecular Weight | 211.62 g/mol |
IUPAC Name | sodium;4-chloro-1-hydroxybutane-1-sulfonate |
Standard InChI | InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
Standard InChI Key | YCJHDACSGJKCFI-UHFFFAOYSA-N |
SMILES | C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
Canonical SMILES | C(CC(O)S(=O)(=O)O)CCl.[Na] |
Chemical Identity and Structural Properties
Sodium 4-chloro-1-hydroxybutane-1-sulfonate is characterized by a specific molecular architecture that determines its chemical behavior. The compound contains a sulfonate group attached to a butanol backbone with strategic functional group positioning.
Basic Identification Parameters
The compound is identified through several standardized parameters that enable precise classification in chemical databases and regulatory frameworks:
Parameter | Value |
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CAS Number | 54322-20-2 |
IUPAC Name | sodium;4-chloro-1-hydroxybutane-1-sulfonate |
Molecular Formula | C₄H₈ClNaO₄S |
Molecular Weight | 210.612 g/mol |
Exact Mass | 209.972946 |
InChI | InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
SMILES Notation | C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
The compound's structure features a butane backbone with a chlorine atom at position 4, a hydroxyl group at position 1, and a sulfonate group also at position 1, with the latter existing as a sodium salt .
Physical Properties
The physical characteristics of sodium 4-chloro-1-hydroxybutane-1-sulfonate influence its handling, storage, and application parameters:
Property | Value |
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Physical State | White crystalline powder |
Odor | Odorless |
Density | 1.45 g/cm³ |
Melting Point | 170-174°C (some sources report 285-290°C decomposition) |
Boiling Point | Not available (likely decomposes before boiling) |
Solubility in Water | Highly water-soluble (≥500 g/L at 25°C) |
Solubility in Organic Solvents | Ethanol compatible |
LogP | 0.94980 |
Polarity (PSA) | 85.81000 |
The compound demonstrates exceptional thermal stability, making it particularly valuable for high-temperature reaction systems . Its high water solubility facilitates its use in aqueous reaction media, while its compatibility with alcoholic solvents expands its application potential .
Applications and Industrial Relevance
Sodium 4-chloro-1-hydroxybutane-1-sulfonate demonstrates exceptional versatility across multiple scientific and industrial domains, with particularly significant applications in pharmaceutical synthesis, chemical manufacturing, and specialized research.
Pharmaceutical Applications
The compound plays a crucial role in pharmaceutical development and manufacturing:
The compound's involvement in triptans synthesis (antimigraine medications) represents one of its most significant pharmaceutical applications. In the synthesis of Sumatriptan, sodium 4-chloro-1-hydroxybutane-1-sulfonate reacts with specific precursors to form intermediate compounds that are subsequently transformed into the active pharmaceutical ingredient .
Chemical Manufacturing Applications
Beyond pharmaceuticals, the compound serves important functions in broader chemical manufacturing contexts:
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Building block for surfactants and specialty detergents
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Component in emulsion polymerization processes
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Catalytic agent in organic synthesis, particularly in nitration and oxidation reactions
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Chelating agent for metal ion control in electroplating applications
Its low critical micelle concentration makes it particularly valuable for surfactant applications, as noted by specialty sulfonate surfactant suppliers .
Research and Analytical Applications
In research settings, sodium 4-chloro-1-hydroxybutane-1-sulfonate serves multiple functions:
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Buffer in biochemistry and molecular biology experiments
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Stabilizing agent in protein and nucleic acid electrophoresis
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Reactant in the synthesis of compounds with antitumor properties
The compound's stable acid-base properties make it particularly suitable for applications requiring precise pH control in biochemical environments .
Classification System | Hazard Category |
---|---|
GHS Classification | Acute Toxicity (Category 4) - H302 Eye Irritation (Category 2A) - H319 Skin Sensitization (Category 1) - H317 |
Risk Codes | R22: Harmful if swallowed R36: Irritating to the eyes R43: May cause sensitization by skin contact |
Hazard Pictograms | GHS07: Exclamation mark |
Signal Word | Warning |
These classifications are primarily based on the compound's potential for oral toxicity, eye irritation, and skin sensitization .
Health Concerns
Environmental Working Group's Skin Deep database identifies several health concerns associated with sodium 4-chloro-1-hydroxybutane-1-sulfonate:
Concern Category | Assessment Level |
---|---|
Cancer | Low |
Allergies & Immunotoxicity | Moderate |
Developmental and Reproductive Toxicity | Low |
Non-reproductive Organ System Toxicity | Low to Moderate |
Irritation (skin, eyes, or lungs) | High |
Occupational Hazards | Moderate |
Ecotoxicology | Low |
The compound is identified as a possible human dermal toxicant or allergen, with particular concerns regarding eye irritation .
Research Findings and Technical Applications
Recent research has expanded our understanding of sodium 4-chloro-1-hydroxybutane-1-sulfonate's properties and applications, particularly in pharmaceutical synthesis and specialized chemical processes.
Role in Pharmaceutical Synthesis
The compound plays a critical role in the synthesis pathway of several important pharmaceutical compounds:
Sumatriptan Synthesis
Studies have documented the compound's role in the production of Sumatriptan, a medication used to treat migraines. In the synthesis process:
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Sodium 4-chloro-1-hydroxybutane-1-sulfonate reacts with specific precursors such as 1-(3-(2-aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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The reaction proceeds through intermediate hydrazonium salt formation
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Subsequent transformations lead to the formation of Sumatriptan base
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Final purification yields the pharmaceutical-grade active ingredient
The reaction demonstrates high efficiency, with the formation of Sumatriptan base occurring alongside a specific unknown impurity at approximately 2-3% level .
Almotriptan Production
Research has also established the compound's importance in Almotriptan synthesis:
"Mixing of hydrazine hydrochloride with sodium 4-chloro-1-hydroxybutane-1-sulfonate in water surprisingly causes very quick reaction... 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine is converted by reaction with sodium or potassium 4-chloro-1-hydroxybutane-1-sulfonate to the salt of formula V"
This reaction represents a key step in producing high-purity Almotriptan, another important antimigraine medication.
Technical Applications in Chemical Processes
Beyond pharmaceutical applications, research has identified technical advantages of sodium 4-chloro-1-hydroxybutane-1-sulfonate in various chemical processes:
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Enhanced thermal stability (particularly valuable in high-temperature reactions)
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Effective chelation of metal ions in electroplating processes
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Superior performance as a surfactant due to low critical micelle concentration
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Efficient catalytic properties in nitration and oxidation reactions
Its thermal stability in particular makes it suitable for reactions requiring elevated temperatures, where other compounds might decompose or lose effectiveness .
Market Overview and Production Landscape
The global market for sodium 4-chloro-1-hydroxybutane-1-sulfonate continues to evolve in response to growing demands from pharmaceutical, chemical, and research sectors.
Production Capabilities
Several manufacturers specialize in the production of high-purity sodium 4-chloro-1-hydroxybutane-1-sulfonate, with production capabilities including:
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Continuous flow manufacturing technologies
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Multi-stage countercurrent extraction processes
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Short-path molecular distillation techniques
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Production capacities ranging from laboratory scale to multi-ton batches
Leading manufacturers emphasize pharmaceutical-grade purity (≥99%) achieved through advanced continuous flow synthesis methods .
Market Expectations
Industry analysts project steady growth in demand for sodium 4-chloro-1-hydroxybutane-1-sulfonate, driven by:
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Expanding pharmaceutical applications, particularly in antimigraine medications
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Growing utilization in specialty chemical synthesis
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Increasing research applications in biological and chemical sciences
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Development of novel applications in specialized industrial processes
Chinese manufacturers appear particularly well-positioned in the global market, with companies like NINGBO INNO PHARMCHEM CO.,LTD. highlighting their capacity to meet growing international demand .
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